molecular formula C24H32ClN5O2 B12714283 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride CAS No. 104417-37-0

3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride

Cat. No.: B12714283
CAS No.: 104417-37-0
M. Wt: 458.0 g/mol
InChI Key: AEKOKAUBJSEYJO-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride is a synthetic organic compound. It belongs to the class of pyrazolones, which are known for their diverse biological activities. This compound is characterized by its complex structure, which includes a pyrazolone core, a methoxyphenyl group, a methyl group, and a piperazinylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolone core, followed by the introduction of the methoxyphenyl group, the methyl group, and the piperazinylpropyl side chain. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps, such as crystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-methoxyphenyl)-5-methyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, hydrochloride include other pyrazolone derivatives with different substituents. Examples include:

  • 3H-Pyrazol-3-one, 1,2-dihydro-1-phenyl-5-methyl-2-(3-(4-piperidinyl)propyl)-
  • 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-chlorophenyl)-5-methyl-2-(3-(4-(2-pyridinyl)-1-piperazinyl)propyl)-

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the methoxyphenyl group, the methyl group, and the piperazinylpropyl side chain may confer unique properties compared to other pyrazolone derivatives.

Properties

CAS No.

104417-37-0

Molecular Formula

C24H32ClN5O2

Molecular Weight

458.0 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-2-[3-[4-(4-methylpyridin-2-yl)piperazin-1-yl]propyl]pyrazol-3-one;hydrochloride

InChI

InChI=1S/C24H31N5O2.ClH/c1-19-9-10-25-23(17-19)27-15-13-26(14-16-27)11-4-12-28-24(30)18-20(2)29(28)21-5-7-22(31-3)8-6-21;/h5-10,17-18H,4,11-16H2,1-3H3;1H

InChI Key

AEKOKAUBJSEYJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2CCN(CC2)CCCN3C(=O)C=C(N3C4=CC=C(C=C4)OC)C.Cl

Origin of Product

United States

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